molecular formula C18H20N2S2 B2439735 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione CAS No. 154200-54-1

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B2439735
CAS No.: 154200-54-1
M. Wt: 328.49
InChI Key: SWSBLFQOONPXFJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is a synthetic compound belonging to the class of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs), a scaffold recognized for its diverse biological activities and applications in medicinal chemistry and agrochemical research . This heterocyclic system has demonstrated significant potential across various research areas, including serving as an antimicrobial agent against a range of bacterial and fungal pathogens , exhibiting antiprotozoal properties , and functioning as a biolabile prodrug moiety to enhance the delivery of primary-amine-containing therapeutics . The specific inclusion of benzyl and phenethyl substituents at the N-3 and N-5 positions is designed to influence the compound's lipophilicity and overall bioactivity profile, a strategy supported by structure-activity relationship studies of analogous structures . Researchers are exploring this and related compounds for their potential in developing new antifungal agents for agricultural use, with some THTT derivatives showing promising activity against phytopathogenic fungi . The mechanism of action for this class of compounds is often associated with its hydrolysis, which can release bioactive isothiocyanate species, such as methyl isothiocyanate, known for their pesticidal effects . As a high-purity building block, this compound is valuable for constructing novel chemical entities in drug discovery programs and for biochemical probing. Handle this material with care, as related compounds can be irritating and are often toxic to aquatic life . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBLFQOONPXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamate salts with formaldehyde and primary amines. One common method includes the nucleophilic addition of primary amines to carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base . The subsequent addition of formaldehyde and a second primary amine leads to the formation of the thiadiazine ring through intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Its high lipid solubility and enzymatic rate of hydrolysis make it particularly valuable in drug delivery systems and therapeutic applications .

Biological Activity

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This compound features a thiadiazinane core that is known for its pharmacological significance, particularly in antimicrobial and anticancer applications. The following sections detail the biological activities associated with this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical formula for 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is C14H20N2S2C_{14}H_{20}N_{2}S_{2}. The compound adopts an envelope conformation, characterized by specific bond lengths that contribute to its stability and reactivity. Notably, the S=C bond length is measured at 1.6776 Å, while S—C bond lengths vary between 1.7470 Å and 1.8479 Å .

Antimicrobial Activity

Research indicates that derivatives of the thiadiazinane-2-thione nucleus exhibit significant antimicrobial properties:

  • Antibacterial Activity : Compounds within this class have shown effectiveness against various bacterial strains. For instance, derivatives with simple alkyl groups at the N-3 position demonstrated notable activity against Bacillus cereus and Serratia rhodanii .
  • Antifungal Activity : The presence of certain substituents enhances antifungal efficacy against pathogens such as Candida albicans and Aspergillus flavus. Specifically, compounds with β-alanine residues at N-3 exhibited promising antifungal activity .

Anticancer Activity

The anticancer potential of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione has been explored through various cytotoxicity assays:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). Results indicated that certain derivatives displayed significant cytotoxic effects, with IC50 values suggesting moderate to high potency .
  • Mechanism of Action : Studies suggest that the cytotoxicity may be linked to the compound's ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the thiadiazine ring can enhance anticancer activity .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialEffective against Bacillus cereus, Serratia rhodanii
AntifungalActive against Candida albicans, Aspergillus flavus
AnticancerCytotoxic to HeLa and HT-29 cells; induces apoptosis
AntitubercularSome derivatives show greater activity than standard treatments

Case Studies

In a study focusing on the synthesis of thiadiazine derivatives, researchers synthesized 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione and evaluated its biological activities. The findings revealed that variations in substituents significantly influenced both antimicrobial and anticancer efficacy. For example, a derivative with a furfuryl moiety showed enhanced activity against Trypanosoma brucei rhodesiense, indicating potential for treating parasitic infections alongside its antibacterial properties .

Q & A

Q. What are the established synthetic routes for 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via condensation of benzylamine, phenethylamine, carbon disulfide, and formaldehyde in aqueous potassium hydroxide, followed by acidification. Key steps include:

  • Step 1: Reaction of benzylamine with carbon disulfide in basic aqueous conditions to form a dithiocarbamate intermediate .
  • Step 2: Addition of formaldehyde and phenethylamine under controlled pH (buffered to ~7.8) to cyclize the intermediate into the thiadiazinane-thione core .
  • Purification: Recrystallization from ethanol or dichloromethane to achieve high purity (76% yield) .
    Critical Considerations: Strict control of pH, reaction time (4–6 hours), and stoichiometric ratios of amines to CS₂ ensures reproducibility .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • 1H/13C NMR: Assign aromatic and aliphatic proton environments (δ 7.2–7.4 ppm for benzyl/phenethyl groups) and thiocarbonyl (C=S) signals (~200 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • X-ray Crystallography: Resolve crystal packing and confirm heterocyclic ring geometry (envelope conformation with N displacement ~0.68 Å) using SHELXL refinement .

Q. How can researchers evaluate the pharmacological potential of this compound?

  • Antimicrobial Assays: Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. For example, substituent variations (e.g., halogenation) correlate with MIC values (1–19 µg/mL) .
  • Bioactivity Profiling: Screen for antifungal, antitubercular, or antiprotozoal activity using standardized protocols (e.g., MABA for tuberculosis) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in bond lengths/angles be resolved for this compound?

  • Refinement Software: Use SHELXL () or WinGX () to optimize thermal parameters and hydrogen bonding networks. Cross-validate with ORTEP-III () for displacement ellipsoids .
  • Validation Tools: Check for intramolecular H-bonding (e.g., C–H···S interactions) and compare with similar structures in the Cambridge Structural Database (CSD) .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Factorial Design: Vary parameters like temperature (RT vs. reflux), solvent (DMF vs. ethanol), and catalyst (HCl vs. H₂SO₄) to identify optimal conditions .
  • Yield Optimization: shows that extending reaction time to 4 hours in DMF improves cyclization efficiency (yields >75%) .

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

  • Case Study: Replacing phenethyl with a 4-bromophenyl group (as in ) reduces MIC values from 19 µg/mL to 3 µg/mL against Staphylococcus aureus .
  • Methodology: Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. What computational tools are suitable for modeling this compound’s reactivity or interactions?

  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with fungal cytochrome P450) using Gaussian or GROMACS .
  • Docking Studies: Employ AutoDock Vina to predict binding affinities for antimicrobial targets .

Q. How can researchers address contradictions in pharmacological data across studies?

  • Meta-Analysis: Compare MIC datasets (e.g., vs. literature) using statistical tools (ANOVA) to identify strain-specific or methodological biases .
  • Replicate Assays: Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) to minimize variability .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate thiourea intermediates .
  • Recrystallization: Ethanol or methanol recrystallization removes unreacted amines, confirmed by TLC (Rf ~0.5 in CHCl₃/MeOH) .

Q. What mechanistic insights explain the cyclization steps in its synthesis?

  • Proposed Mechanism: Formaldehyde mediates Mannich-type cyclization, forming the 1,3,5-thiadiazinane ring via nucleophilic attack of the dithiocarbamate on the iminium intermediate .
  • Kinetic Studies: Monitor reaction progress via in situ IR to track CS₂ consumption (~1250 cm⁻1 peak) .

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